molecular formula C19H17ClN2O2S B2601001 methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate CAS No. 318234-12-7

methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate

Cat. No.: B2601001
CAS No.: 318234-12-7
M. Wt: 372.87
InChI Key: ZIUHZTPBFMAQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole with benzyl mercaptan to form an intermediate compound. This intermediate is then reacted with methyl 2-bromo benzoate to yield the final product.


Molecular Structure Analysis

The crystal structure of a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined by X-ray diffraction method . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 372.9 g/mol. More detailed properties such as melting point, solubility, and acidity have not been reported in the literature.

Scientific Research Applications

1. Catalyst in Synthesis Reactions

Sulfuric acid derivatives, including compounds related to methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate, have been utilized as recyclable catalysts in condensation reactions. For instance, these compounds aid in the synthesis of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones), displaying high yields and the ability to maintain catalytic activity over multiple runs without loss of efficiency (Tayebi et al., 2011).

2. Antibacterial Activity

Compounds structurally similar to this compound have been synthesized and tested for antibacterial properties. These include a series of novel oxadiazoles that have shown significant antibacterial activity against various bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009).

3. Molecular Structure Studies

Research on compounds with similar molecular structures has led to insights into hydrogen-bonded chains and crystalline structures. These studies have implications for understanding the molecular interactions and stability of these compounds (Trilleras et al., 2005).

4. Potential Cancer Treatment

Some derivatives, closely related to the chemical structure of interest, have been explored for their potential use in cancer treatment. For instance, certain compounds containing the pyrazole moiety have been investigated as inhibitors of Aurora kinase, a protein involved in cell division, suggesting a potential application in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

5. Formation of Complex Mixtures in Solution

Studies have shown that compounds like this compound can form complex mixtures in solutions, leading to a variety of transformation products. This aspect of their behavior is critical in understanding their stability and reactivity in different environments (Gubaidullin et al., 2014).

Safety and Hazards

This compound is intended for research use only and is not for human or veterinary use. Specific safety and hazard information has not been reported in the literature.

Future Directions

Future research on this compound could focus on its potential biological activities and its mechanism of action. Given the wide range of activities exhibited by pyrazole-containing compounds, this compound could be a promising candidate for further study .

Properties

IUPAC Name

methyl 2-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-22-18(20)15(17(21-22)13-8-4-3-5-9-13)12-25-16-11-7-6-10-14(16)19(23)24-2/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUHZTPBFMAQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=CC=C3C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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